molecular formula C14H11ClFNO B5759158 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide

2-chloro-N-(2-fluorophenyl)-4-methylbenzamide

Cat. No. B5759158
M. Wt: 263.69 g/mol
InChI Key: XODXIZQFXHEXRM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorophenyl)-4-methylbenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide is complex and involves multiple targets. It has been reported to inhibit the proteasome, leading to the accumulation of misfolded proteins and subsequent cell death. 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has also been found to be a potent antagonist of the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. Additionally, 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been shown to block the TRPV1 channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation and pain. 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has also been found to exhibit high potency and selectivity against its targets. However, 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide also has some limitations. It has been reported to have poor solubility in water, which can limit its use in certain experiments. Additionally, 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been found to exhibit some toxicity in certain cell types, which can affect its use in long-term studies.

Future Directions

2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has shown great potential for use in scientific research, and several future directions can be explored. One area of interest is the development of more potent and selective derivatives of 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide that can target specific enzymes and receptors. Additionally, the use of 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide in combination with other drugs or therapies can be explored to enhance its efficacy. Finally, the development of more efficient synthesis methods for 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide can also be investigated to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide involves the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then chlorinated using thionyl chloride to yield 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide. The synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit activity against several enzymes and receptors, including the proteasome, the cannabinoid receptor CB1, and the transient receptor potential vanilloid type 1 (TRPV1) channel. 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has also been reported to have anti-inflammatory and analgesic effects. Due to its broad range of activity, 2-chloro-N-(2-fluorophenyl)-4-methylbenzamide has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and pain.

properties

IUPAC Name

2-chloro-N-(2-fluorophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-6-7-10(11(15)8-9)14(18)17-13-5-3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODXIZQFXHEXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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